molecular formula C16H14BrNO3 B258641 4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Numéro de catalogue B258641
Poids moléculaire: 348.19 g/mol
Clé InChI: IUJZEMAUWLEBKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMD-104, and it is a potent and selective inhibitor of the protein-protein interaction between the BRD4 bromodomain and acetylated histones. In

Mécanisme D'action

BMD-104 exerts its biological effects by selectively inhibiting the interaction between the BRD4 bromodomain and acetylated histones. This interaction is critical for the regulation of gene expression and is often dysregulated in cancer cells. By inhibiting this interaction, BMD-104 can disrupt the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BMD-104 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. The compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, BMD-104 has been shown to activate the unfolded protein response (UPR), which is a cellular stress response that is activated in response to the accumulation of misfolded proteins. The UPR plays a critical role in maintaining cellular homeostasis and has been implicated in several diseases, including cancer and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMD-104 is its potent and selective inhibition of the BRD4 bromodomain. This selectivity reduces the likelihood of off-target effects and makes BMD-104 a valuable tool for studying the role of the BRD4 bromodomain in cancer and other diseases. However, one limitation of BMD-104 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for research on BMD-104. One area of interest is the development of more potent and selective inhibitors of the BRD4 bromodomain. Another area of interest is the investigation of the role of the BRD4 bromodomain in other diseases, such as cardiovascular disease and diabetes. Finally, there is a need for further studies on the pharmacokinetics and toxicity of BMD-104 to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of BMD-104 involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis is the preparation of the starting material, 8-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-bromoaniline to yield BMD-104. The final product is then purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

BMD-104 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-104 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, BMD-104 has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Propriétés

Formule moléculaire

C16H14BrNO3

Poids moléculaire

348.19 g/mol

Nom IUPAC

4-bromo-N-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)benzamide

InChI

InChI=1S/C16H14BrNO3/c1-10-8-13(9-14-15(10)21-7-6-20-14)18-16(19)11-2-4-12(17)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,19)

Clé InChI

IUJZEMAUWLEBKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.